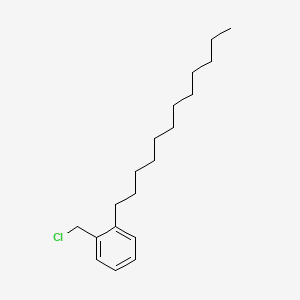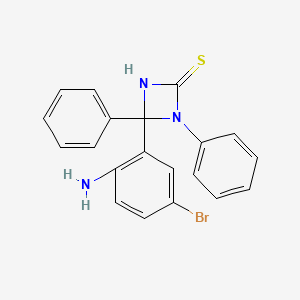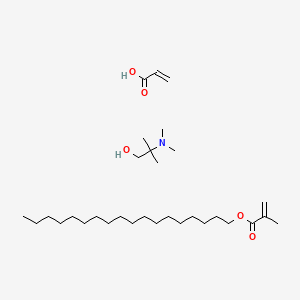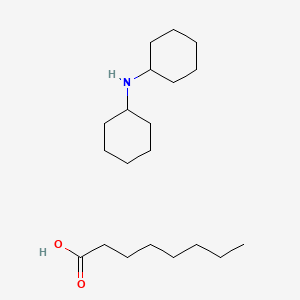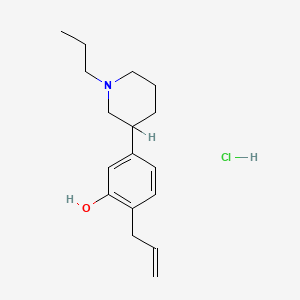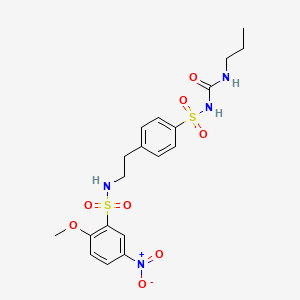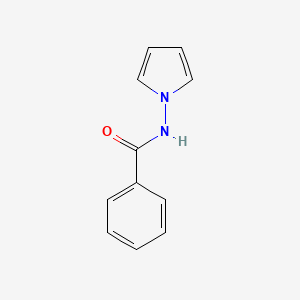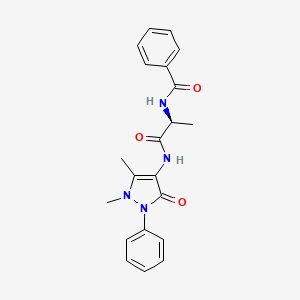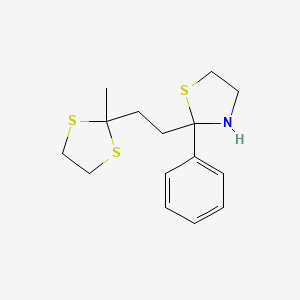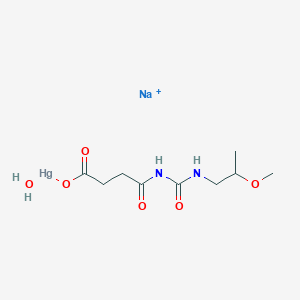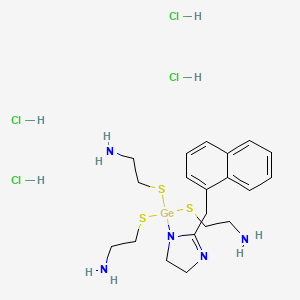
Ethanamine, 2,2',2''-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride is a complex organic compound with a unique structure that includes a germylidyne core and multiple thioether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride typically involves multiple steps. The initial step often includes the preparation of the germylidyne core, followed by the introduction of the thioether linkages and the ethanamine groups. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride can undergo several types of chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ethanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkages can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce a fully saturated ring system.
Applications De Recherche Scientifique
Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, tetrahydrochloride involves its interaction with specific molecular targets. The germylidyne core and thioether linkages allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, dihydrochloride
- Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris-, monohydrochloride
Uniqueness
The tetrahydrochloride form of Ethanamine, 2,2’,2’'-(((4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylidyne)tris(thio))tris- is unique due to its higher solubility and stability compared to its dihydrochloride and monohydrochloride counterparts. This makes it more suitable for certain applications, particularly in aqueous environments.
Propriétés
Numéro CAS |
153715-00-5 |
|---|---|
Formule moléculaire |
C20H35Cl4GeN5S3 |
Poids moléculaire |
656.2 g/mol |
Nom IUPAC |
2-[bis(2-aminoethylsulfanyl)-[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germyl]sulfanylethanamine;tetrahydrochloride |
InChI |
InChI=1S/C20H31GeN5S3.4ClH/c22-8-13-27-21(28-14-9-23,29-15-10-24)26-12-11-25-20(26)16-18-6-3-5-17-4-1-2-7-19(17)18;;;;/h1-7H,8-16,22-24H2;4*1H |
Clé InChI |
NJUYYSAQLXXCSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)[Ge](SCCN)(SCCN)SCCN.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


